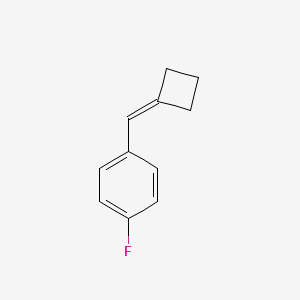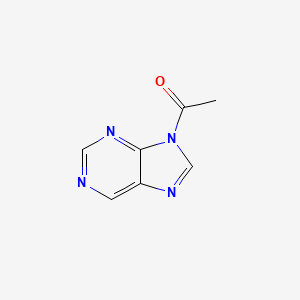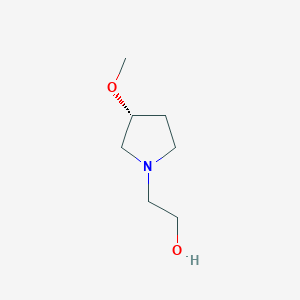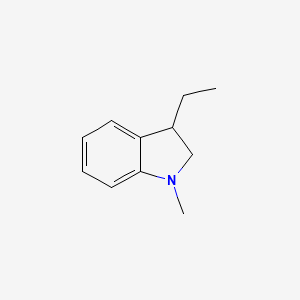
1-(Cyclobutylidenemethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylidenemethyl)-4-fluorobenzene is an organic compound that features a cyclobutylidene group attached to a benzene ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylidenemethyl)-4-fluorobenzene typically involves the following steps:
Formation of the Cyclobutylidene Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate.
Attachment to Benzene Ring: The cyclobutylidene intermediate is then reacted with 4-fluorobenzene under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclobutylidenemethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutylmethyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutylidenemethyl ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Cyclobutylidenemethyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylidenemethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyclobutylidene group may also contribute to the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- 1-(Cyclopentylidenemethyl)-4-fluorobenzene
- 1-(Cyclohexylidenemethyl)-4-fluorobenzene
Comparison: 1-(Cyclobutylidenemethyl)-4-fluorobenzene is unique due to the presence of the cyclobutylidene group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts
Propiedades
Fórmula molecular |
C11H11F |
|---|---|
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
1-(cyclobutylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-8H,1-3H2 |
Clave InChI |
UUOIOJCQKVFQNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)


![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)



![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)





